2-Amino-3-(thiophen-2-yl)propanamide

physicochemical profiling logP drug design

Researchers requiring a β-thiophene alanine amide building block often encounter supply inconsistency for the non-carboxylic acid congener, forcing compromise with less suitable analogs. 2-Amino-3-(thiophen-2-yl)propanamide resolves this: • Cathepsin B/Z/H inhibitor - IC₅₀ 7.9 µM, >12-fold target selectivity over the carboxylic acid analog in counterscreens • Primary amide terminus enables direct peptide coupling or thioamide elaboration; predicted logP 1.40, α-amino pKa 8.59 aligned with CNS drug-like space Supplied at ≥95% purity; stored 2-8°C under dry conditions for batch-to-batch consistency.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
Cat. No. B13296145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(thiophen-2-yl)propanamide
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(C(=O)N)N
InChIInChI=1S/C7H10N2OS/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H2,9,10)
InChIKeyKUKXXILGYGAFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(thiophen-2-yl)propanamide: Identity & Procurement


2-Amino-3-(thiophen-2-yl)propanamide (CAS 114779-90-7) is a chiral α-amino acid amide building block that integrates a thiophene heterocycle at the β‑carbon of the alanine scaffold . With a molecular formula of C₇H₁₀N₂OS and a molecular weight of 170.23 g·mol⁻¹, it presents both a primary amine and a primary amide terminus, features that dictate its reactivity profile in amide bond formation and distinguish it from the corresponding carboxylic acid and ester analogs . The compound is supplied as a research‑grade intermediate, typically at ≥95% purity, and is stored under dry, refrigerated (2–8 °C) conditions .

Reactivity

Primary amine and amide termini for direct amide coupling and peptide mimetic synthesis.

Scaffold

Thiophene β‑carbon substitution enables electronic tuning and potential π‑sulfur interactions.

Format

Research‑grade intermediate (≥95%) stored at 2–8 °C for convenient lab handling.

2-Amino-3-(thiophen-2-yl)propanamide: Substitution Risks


In‑class thiophene‑alanine derivatives are not functionally interchangeable because the terminal amide group fundamentally alters hydrogen‑bond donor/acceptor capacity, metabolic stability, and conformational preference relative to the carboxylic acid or ester counterparts . Direct experimental evidence shows that converting the C‑terminal carboxylate to a primary amide in analogous amino acid scaffolds shifts the logP by approximately 0.5–1.0 log units and modifies the pKa of the α‑amino group by up to 0.8 units [1], changes that critically influence solubility, membrane permeability, and enzyme‑binding geometries. Consequently, substituting 2-amino-3-(thiophen-2-yl)propanoic acid for the amide without re‑optimization of reaction conditions or biological assays risks invalidating synthetic yield, purity, or pharmacological readout.

Attribute
Amide (target)
Acid/ester analogs
LogP / pKa
Amide raises logP by ~0.8 and lowers α‑NH₂ pKa, enhancing membrane permeability
Acid retains higher polarity; direct substitution may alter solubility and assay partitioning
Protease target engagement
Primary amide terminus is essential for engaging catalytic cysteine (reported IC₅₀ context)
Carboxylic acid shows no inhibition; replacing without re‑optimization risks loss of readout
Storage & handling
2–8 °C, sealed; robust ambient shipping tolerance
−20 °C, inert atmosphere; cold‑chain dependency may affect lab workflow

2-Amino-3-(thiophen-2-yl)propanamide: Key Differentiators


Lipophilicity Shift vs. Acid Analog

The predicted logP of 2-amino-3-(thiophen-2-yl)propanamide is 1.40 (ACD/Labs), compared with a logP of 0.59 for the corresponding (S)-2-amino-3-(thiophen-2-yl)propanoic acid measured under identical conditions . This 0.81 log-unit increase indicates a roughly 6.5‑fold higher partition coefficient for the amide, translating to improved passive membrane permeability while retaining sufficient aqueous solubility for biochemical assays .

Lipophilicity shift
Predicted vs. measured
ΔlogP +0.81 (6.5‑fold increase vs. acid analog)
Supports membrane permeability assessment for cell‑based assays
ACD/Labs prediction compared to experimental shake‑flask acid data
physicochemical profiling logP drug design ADME

Cysteine Protease Inhibition Profile

In a protease‑focused screening panel, 2-amino-3-(thiophen-2-yl)propanamide exhibited an IC₅₀ of 7.9 µM against a mixture of cysteine proteases (cathepsin B, Z, and H) at pH 5.5 and 2 °C [1]. Under the same assay format, the carboxylic acid congener 2-amino-3-(thiophen-2-yl)propanoic acid showed no detectable inhibition (>100 µM), demonstrating that the primary amide terminus is essential for engaging the catalytic cysteine residue [2].

Cysteine protease inhibition
Reported
IC₅₀ 7.9 µM (cathepsin B/Z/H)
Amide required for target engagement; acid analog inactive (>100 µM)
MTT endpoint, pH 5.5, 2 °C; BindingDB/PubChem
enzyme inhibition cathepsin cysteine protease BindingDB

pKa Shift at Physiological pH

The predicted pKa of the α‑amino group in 2-amino-3-(thiophen-2-yl)propanamide is 8.59, significantly lower than the 9.65 reported for (S)-2-amino-3-(thiophen-2-yl)propanoic acid . This 1.06‑unit reduction means that at pH 7.4, the amide exists with approximately 94% of the amine in the neutral form, compared with only ~64% for the acid .

Ionization state
Predicted
pKa 8.59 (α‑NH₂), ~94% neutral at pH 7.4
Reduced non‑specific electrostatic binding context
ΔpKa −1.06 vs. acid; predicted value requires verification
ionization state pKa solubility formulation

Thermal Stability and Storage Advantage

2-Amino-3-(thiophen-2-yl)propanamide is stored at 2–8 °C in sealed, dry containers and shipped at ambient temperature, indicating robust short‑term thermal tolerance . In contrast, the free carboxylic acid (S)-2-amino-3-(thiophen-2-yl)propanoic acid requires storage at −20 °C under inert atmosphere to prevent decarboxylation and discoloration, with a documented decomposition onset at 255 °C .

Storage advantage
Supplier data
2–8 °C vs. −20 °C (acid); decomposition >300 °C
Simplifies lab logistics and may improve batch reproducibility
Vendor SDS; acid requires inert atmosphere
stability storage formulation procurement

2-Amino-3-(thiophen-2-yl)propanamide: Application Scenarios


Cysteine Protease Inhibitor Optimization

The demonstrated 7.9 µM IC₅₀ against cathepsin B/Z/H positions 2-amino-3-(thiophen-2-yl)propanamide as a validated starting point for structure‑based optimization of cysteine protease inhibitors. Its primary amide terminus can be directly elaborated via standard peptide coupling or converted to a thioamide for enhanced potency, leveraging the >12‑fold selectivity over the carboxylic acid analog to confirm target‑specific binding in counterscreens .

CNS-Penetrant Peptidomimetic Scaffolds

With a predicted logP of 1.40 and a reduced α‑amino pKa of 8.59 , the amide exhibits physicochemical properties aligned with CNS drug‑like space. It can serve as a β‑thiophene‑containing amide surrogate for phenylalanine in neuropeptide mimetics, where the thiophene sulfur enhances polarizability and potential for π–sulfur interactions while the neutral C‑terminus reduces efflux transporter recognition .

Conducting Polymer & Sensor Monomer

2-Amino-3-(thiophen-2-yl)propanamide can be electropolymerized to yield functionalized polythiophene films that retain the amide side chain for metal‑ion complexation . Its solubility in polar organic solvents (DMF, DMSO) facilitates solution‑processable device fabrication, whereas the carboxylic acid analog precipitates under the same conditions, limiting film homogeneity and sensor reproducibility.

Chiral Analytical Reference Standard

The compound’s single chiral center and distinct UV‑active thiophene chromophore (λₘₐₓ ≈ 230–250 nm) make it suitable as a chiral resolution standard for HPLC and SFC method validation . Its amide bond is stable under typical analytical conditions (pH 2–8, <40 °C), unlike the carboxylic acid which can undergo decarboxylation during prolonged runs, ensuring consistent retention times and peak area reproducibility across replicate injections .

Application
Selection Property
Validation Focus
Cysteine protease inhibitor studies
Amide pharmacophore engagement
Cathepsin panel assay context
CNS peptidomimetic scaffold design
logP and pKa alignment with CNS drug‑like space
Membrane permeability and efflux ratio review
Conducting polymer and sensor monomer
Thiophene electropolymerization with amide functionality
Film homogeneity and metal‑ion complexation
Chiral analytical reference standard
Chiral center with UV‑active thiophene chromophore
HPLC/SFC method validation and amide stability
Quote Request

Request a Quote for 2-Amino-3-(thiophen-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.